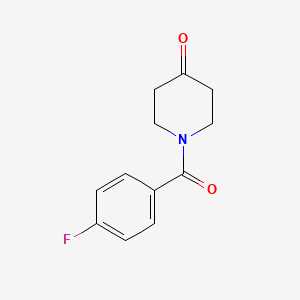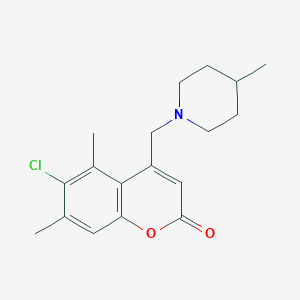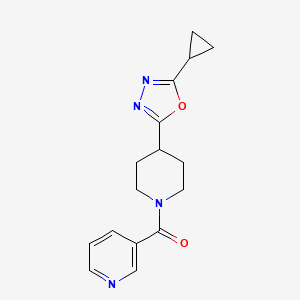![molecular formula C24H21F3N6O2S B2512270 4-methyl-N-(2-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872994-99-5](/img/structure/B2512270.png)
4-methyl-N-(2-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-N-(2-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H21F3N6O2S and its molecular weight is 514.53. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-(2-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-(2-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
Indole derivatives have garnered attention for their antiviral potential. In the case of our compound, research has shown that it possesses inhibitory activity against influenza A. Specifically, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated promising antiviral effects with an IC50 value of 7.53 μmol/L . Additionally, other 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral activity against Coxsackie B4 virus . These findings highlight the compound’s potential in combating viral infections.
Anticancer Properties
The compound’s cytotoxicity against human cancer cell lines has been investigated. Notably, the derivative 1-(4-chlorobenzyl)-3-(5-(1-(4-chlorobenzyl)-4-methoxy-1H-indol-3-yl)-1,2,4-thiadiazol-3-yl)-4-methoxy-1H-indole exhibited significant anticancer activity . This suggests a role in cancer therapy and warrants further exploration.
Anti-HIV Activity
Indole derivatives have also been studied for their anti-HIV effects. While specific data on our compound are scarce, its indole scaffold aligns with the broader class of compounds known for their anti-HIV properties . Further investigations could unveil its potential in combating HIV infections.
Antibacterial and Antifungal Effects
Although direct evidence for our compound is limited, indole derivatives have demonstrated antibacterial and antifungal activities. Researchers have explored their potential in combating various pathogens . Investigating our compound’s efficacy against specific bacterial and fungal strains could yield valuable insights.
Anti-Inflammatory Activity
Indole derivatives often exhibit anti-inflammatory effects. While direct studies on our compound are lacking, its structural similarity to other indole-based anti-inflammatory agents suggests a possible role in modulating inflammatory responses .
Central Nervous System (CNS) Effects
Indole derivatives, including our compound, may impact the CNS. While specific data are not available, the indole scaffold has been associated with CNS stimulant effects . Further research could elucidate its neurological properties.
Other Potential Applications
Beyond the mentioned fields, our compound’s unique structure warrants exploration in diverse areas. These might include anticoagulant effects (inhibitors of vitamin K epoxide reductase), triglyceride-lowering properties, and more . Researchers should investigate these possibilities to unlock its full therapeutic potential.
A brief review of the biological potential of indole derivatives Studies on coumarin derivatives and other relevant studies provide context for indole-based compounds.
properties
IUPAC Name |
4-methyl-N-[2-[6-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N6O2S/c1-15-2-4-16(5-3-15)23(35)28-13-12-20-31-30-19-10-11-22(32-33(19)20)36-14-21(34)29-18-8-6-17(7-9-18)24(25,26)27/h2-11H,12-14H2,1H3,(H,28,35)(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGPUKXJIGBFKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2512187.png)


![N-tert-butyl-2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2512193.png)
![2-[(3-Methylbutyl)amino]-2-oxoethyl (4-chlorophenyl)acetate](/img/structure/B2512197.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2512199.png)

![N-[[4-[3-(2,2,2-Trifluoroethoxy)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2512202.png)
![6-(pyrrolidin-1-ylsulfonyl)-2-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2512203.png)



![2-Benzyl-7-bromo-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2512208.png)
